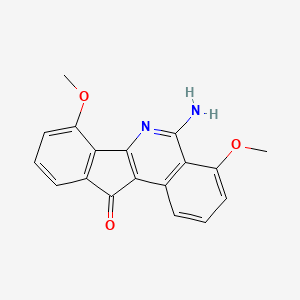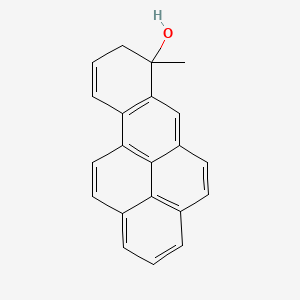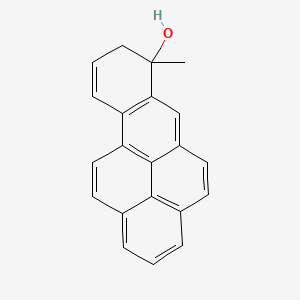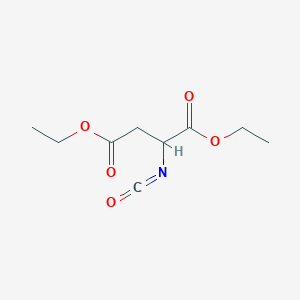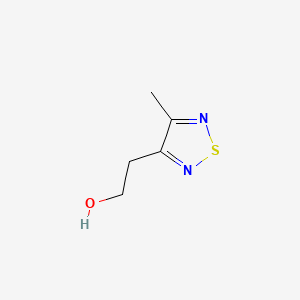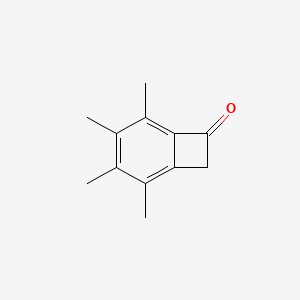
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- is a complex organic compound that belongs to the class of triazoloacridinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to an acridinone moiety, which is further substituted with an imidazoacridinone group.
準備方法
The synthesis of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the acridinone and imidazoacridinone groups. The synthetic route typically starts with the preparation of the triazole intermediate, followed by cyclization reactions to form the acridinone and imidazoacridinone structures. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or acridinone rings, using reagents like alkyl halides or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of simpler products.
科学的研究の応用
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a subject of study in drug development.
Medicine: Due to its potential therapeutic effects, it is investigated for use in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The triazole and acridinone moieties can bind to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects.
類似化合物との比較
Similar compounds to 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(methyl(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)amino)propyl)amino)- include other triazoloacridinones and imidazoacridinones. These compounds share similar structural features but may differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological effects.
特性
CAS番号 |
166756-63-4 |
|---|---|
分子式 |
C34H30N8O2 |
分子量 |
582.7 g/mol |
IUPAC名 |
10-[3-[methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one |
InChI |
InChI=1S/C34H30N8O2/c1-40(18-6-16-35-23-12-14-25-31-29(23)33(43)21-8-2-4-10-27(21)41(31)20-37-25)19-7-17-36-24-13-15-26-32-30(24)34(44)22-9-3-5-11-28(22)42(32)39-38-26/h2-5,8-15,20,35-36H,6-7,16-19H2,1H3 |
InChIキー |
FGWARXSCGJFBCM-UHFFFAOYSA-N |
正規SMILES |
CN(CCCNC1=C2C3=C(C=C1)N=CN3C4=CC=CC=C4C2=O)CCCNC5=C6C7=C(C=C5)N=NN7C8=CC=CC=C8C6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


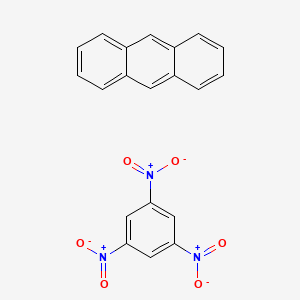
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)
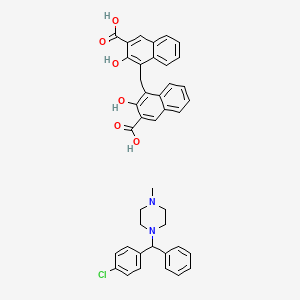


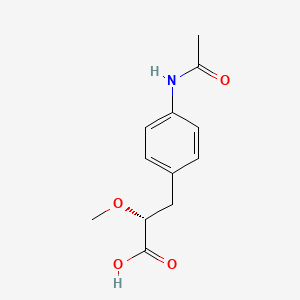
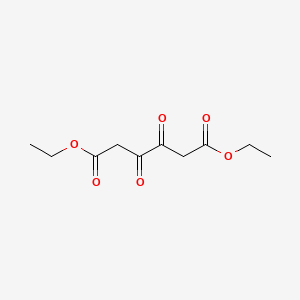
![(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid; (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12804985.png)
